REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][S:5][CH3:6].Cl.[NH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.O>[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=[N:11][OH:12])[CH2:4][S:5][CH3:6] |f:1.2,3.4.5|
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Name
|
|
Quantity
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20.4 g
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Type
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reactant
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Smiles
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CC(C(CSC)=O)(C)C
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Name
|
|
Quantity
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19.6 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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14.8 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 hr
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Duration
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16 h
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Type
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CUSTOM
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Details
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The resulting nearly colorless solution was stripped of volatiles on a rotary evaporator
|
Type
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CUSTOM
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Details
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to yield a two layered liquid residue
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Type
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EXTRACTION
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Details
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This residue was extracted with four portions of ethyl acetate
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered from the drying agent
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Type
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DISTILLATION
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Details
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Distillation of the residue
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Name
|
|
Type
|
product
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Smiles
|
CC(C(CSC)=NO)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |